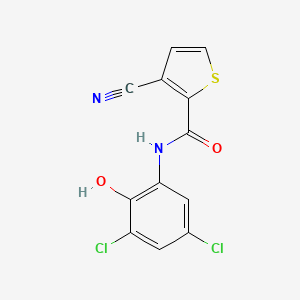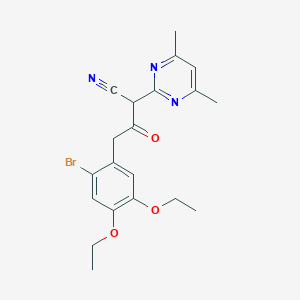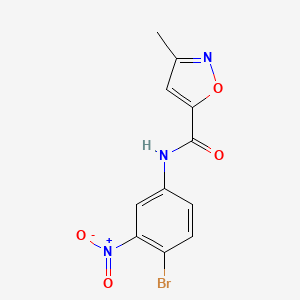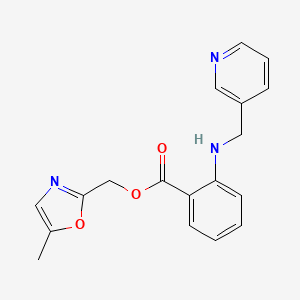
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiophene derivatives and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. The compound has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of several protein kinases, including AKT and ERK, which are involved in cell signaling and survival. Additionally, the compound has been found to induce oxidative stress and DNA damage, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide has been found to exhibit several other biochemical and physiological effects. Studies have shown that the compound can inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been found to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide for lab experiments is its potent anti-cancer activity. The compound can be used to study the mechanisms of cancer cell growth and survival, as well as to develop new cancer treatments. Additionally, the compound has been found to exhibit several other biochemical and physiological effects, making it a versatile tool for scientific research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, as high doses of the compound can induce apoptosis and cell death in normal cells. Additionally, the compound may exhibit off-target effects, leading to unintended consequences in experimental systems.
Zukünftige Richtungen
There are several future directions for research on 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide. One area of research is to further elucidate the mechanisms of action of the compound, including its effects on specific enzymes and signaling pathways. Another area of research is to explore the potential of the compound for use in combination with other anti-cancer agents, to enhance its efficacy and reduce toxicity. Additionally, the compound may have potential applications in other areas of scientific research, such as inflammation and tissue remodeling.
Synthesemethoden
The synthesis of 3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with thionyl chloride to form 3,5-dichloro-2-chlorobenzoic acid. This intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base to obtain the desired product. The synthesis method has been optimized for high yield and purity, and the compound can be obtained in a few steps.
Wissenschaftliche Forschungsanwendungen
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O2S/c13-7-3-8(14)10(17)9(4-7)16-12(18)11-6(5-15)1-2-19-11/h1-4,17H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJPGOOOXJQJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)C(=O)NC2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(3,5-dichloro-2-hydroxyphenyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)
![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)
![2-(4-ethoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7682102.png)


![methyl (6R)-4-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-6-methylmorpholine-2-carboxylate](/img/structure/B7682116.png)
![2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7682154.png)
![N-[(2,4-difluorophenyl)methyl]-3-imidazol-1-yl-N-methylpropan-1-amine](/img/structure/B7682157.png)

![1-cyclobutyl-N-[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7682172.png)
![3-[1-(2-Methoxy-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7682173.png)
![3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide](/img/structure/B7682185.png)
![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682192.png)
![3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7682193.png)